molecular formula C26H26N4O B14102748 (S)-2-Amino-N-methyl-3-(1-trityl-1H-imidazol-4-yl)propanamide

(S)-2-Amino-N-methyl-3-(1-trityl-1H-imidazol-4-yl)propanamide

Cat. No.: B14102748
M. Wt: 410.5 g/mol
InChI Key: SURIMOCYPMTPNV-DEOSSOPVSA-N
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Description

Alpha-Amino-N-methyl-1-(triphenylmethyl)-1H-imidazole-4-propanamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an imidazole ring, a triphenylmethyl group, and an amino-propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Amino-N-methyl-1-(triphenylmethyl)-1H-imidazole-4-propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting from precursors like glyoxal and ammonia, the imidazole ring can be synthesized through cyclization reactions.

    Introduction of the Triphenylmethyl Group: The triphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using triphenylmethyl chloride and a suitable catalyst.

    Amino-Propanamide Moiety Addition:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Alpha-Amino-N-methyl-1-(triphenylmethyl)-1H-imidazole-4-propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of simpler amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of alpha-Amino-N-methyl-1-(triphenylmethyl)-1H-imidazole-4-propanamide would depend on its specific biological or chemical activity. Generally, imidazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The triphenylmethyl group may enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Alpha-Amino-N-methyl-1H-imidazole-4-propanamide: Lacks the triphenylmethyl group, which may affect its stability and activity.

    N-Methyl-1-(triphenylmethyl)-1H-imidazole-4-propanamide: Lacks the amino group, which may influence its reactivity and biological properties.

    Alpha-Amino-1-(triphenylmethyl)-1H-imidazole-4-propanamide: Lacks the N-methyl group, potentially altering its chemical and biological behavior.

Uniqueness

Alpha-Amino-N-methyl-1-(triphenylmethyl)-1H-imidazole-4-propanamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the triphenylmethyl group, in particular, may enhance its stability and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H26N4O

Molecular Weight

410.5 g/mol

IUPAC Name

(2S)-2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide

InChI

InChI=1S/C26H26N4O/c1-28-25(31)24(27)17-23-18-30(19-29-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18-19,24H,17,27H2,1H3,(H,28,31)/t24-/m0/s1

InChI Key

SURIMOCYPMTPNV-DEOSSOPVSA-N

Isomeric SMILES

CNC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N

Canonical SMILES

CNC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N

Origin of Product

United States

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